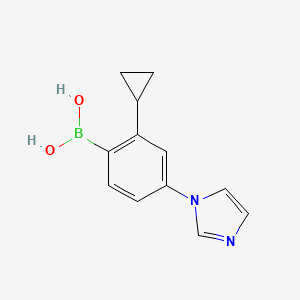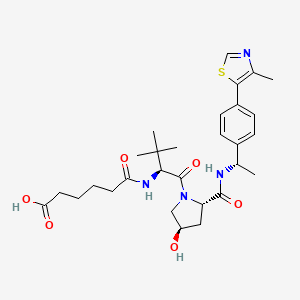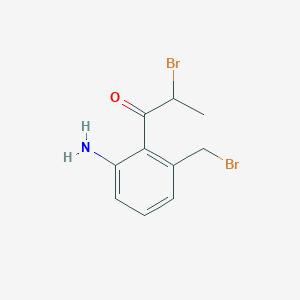
2-Chloro-6-hydroxybenzalmalononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-hydroxybenzalmalononitrile is an organic compound with the molecular formula C10H5ClN2O It is a derivative of benzalmalononitrile, featuring a chloro and hydroxy substituent on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-hydroxybenzalmalononitrile typically involves the reaction of 2-chloro-6-hydroxybenzaldehyde with malononitrile. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-hydroxybenzalmalononitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Condensation: The compound can participate in condensation reactions with other carbonyl compounds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Condensation: Aldehydes or ketones in the presence of a base like sodium ethoxide.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used.
Oxidation: The major product is 2-chloro-6-oxobenzalmalononitrile.
Condensation: Products include various substituted benzalmalononitriles.
Scientific Research Applications
2-Chloro-6-hydroxybenzalmalononitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-6-hydroxybenzalmalononitrile involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to potential biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-hydroxybenzaldehyde: Similar structure but lacks the malononitrile group.
2-Chloro-6-methylbenzalmalononitrile: Similar structure but with a methyl group instead of a hydroxy group.
Uniqueness
2-Chloro-6-hydroxybenzalmalononitrile is unique due to the presence of both chloro and hydroxy groups on the benzene ring, combined with the malononitrile moiety
Properties
CAS No. |
41122-37-6 |
|---|---|
Molecular Formula |
C10H5ClN2O |
Molecular Weight |
204.61 g/mol |
IUPAC Name |
2-[(2-chloro-6-hydroxyphenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C10H5ClN2O/c11-9-2-1-3-10(14)8(9)4-7(5-12)6-13/h1-4,14H |
InChI Key |
CQFVXTPTRJEIPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=C(C#N)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[5-(trans-4-Aminocyclohexylamino)-3-isopropylpyrazolo[1,5-A]pyrimidin-7-ylamino]-N,N-dimethylbenzenesulfonamide](/img/structure/B14074451.png)








![Butanoic acid, 4-[2,6-bis(1,1-dimethylethyl)-4-formylphenoxy]-, ethyl ester](/img/structure/B14074522.png)


